molecular formula C₁₇H₁₈ClN₃O₇ B1140308 (2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)tetrahydrofuran-3,4-diyl diacetate CAS No. 16754-79-3

(2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)tetrahydrofuran-3,4-diyl diacetate

Cat. No.: B1140308
CAS No.: 16754-79-3
M. Wt: 411.79
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)tetrahydrofuran-3,4-diyl diacetate is a complex organic molecule featuring a tetrahydrofuran ring substituted with acetoxymethyl and a pyrrolo[2,3-d]pyrimidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)tetrahydrofuran-3,4-diyl diacetate typically involves multiple steps:

    Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be synthesized through cyclization reactions involving diols or epoxides.

    Introduction of the Acetoxymethyl Group: This step often involves the protection of hydroxyl groups followed by acetylation using acetic anhydride in the presence of a base such as pyridine.

    Attachment of the Pyrrolo[2,3-d]pyrimidinyl Group: This step can be achieved through nucleophilic substitution reactions where the pyrrolo[2,3-d]pyrimidinyl moiety is introduced using appropriate halogenated intermediates.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to monitor reaction conditions and product specifications.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the acetoxymethyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the pyrrolo[2,3-d]pyrimidinyl group, potentially converting it to more saturated derivatives.

    Substitution: The chloro group in the pyrrolo[2,3-d]pyrimidinyl moiety can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to replace the chloro group.

Major Products

    Oxidation: Carboxylic acids and ketones.

    Reduction: Saturated pyrrolo[2,3-d]pyrimidinyl derivatives.

    Substitution: Various substituted pyrrolo[2,3-d]pyrimidinyl compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it a valuable tool for understanding biological processes at the molecular level.

Medicine

The compound shows promise in medicinal chemistry, particularly in the development of antiviral and anticancer agents. Its structural features allow it to interact with viral enzymes and cancer cell targets, inhibiting their function and proliferation.

Industry

In the industrial sector, the compound can be used in the synthesis of pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable intermediate in the production of various commercial products.

Comparison with Similar Compounds

Similar Compounds

  • (2R,3R,4R,5R)-2-(Hydroxymethyl)-5-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)tetrahydrofuran-3,4-diyl diacetate
  • (2R,3R,4R,5R)-2-(Methoxymethyl)-5-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)tetrahydrofuran-3,4-diyl diacetate

Uniqueness

The unique feature of (2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)tetrahydrofuran-3,4-diyl diacetate is its acetoxymethyl group, which can undergo hydrolysis to release acetic acid and a hydroxymethyl group. This property can be exploited in prodrug design, where the compound is converted into its active form in vivo.

Conclusion

This compound: is a versatile compound with significant potential in various fields of scientific research and industrial applications. Its unique chemical structure and reactivity make it a valuable tool for the development of new synthetic methodologies, biochemical probes, and therapeutic agents.

Properties

IUPAC Name

[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O7/c1-8(22)25-6-12-13(26-9(2)23)14(27-10(3)24)17(28-12)21-5-4-11-15(18)19-7-20-16(11)21/h4-5,7,12-14,17H,6H2,1-3H3/t12-,13-,14-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSIFXHMDLADHFU-VMUDFCTBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(O1)N2C=CC3=C2N=CN=C3Cl)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC3=C2N=CN=C3Cl)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.